molecular formula C12H11ClF3N3O2 B1377768 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride CAS No. 1351584-79-6

5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Cat. No. B1377768
M. Wt: 321.68 g/mol
InChI Key: DOIWLUQRMYVACC-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride, also known as 5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole HCl, is a synthetic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid that is highly soluble in water and is often used as a starting material for organic synthesis. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and other research fields.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research has shown the synthesis of Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties demonstrating efficient antimicrobial, antioxidant, antituberculosis, and anticancer agents. For instance, certain compounds exhibited remarkable cytotoxic activity against tumor cell lines and potent antimicrobial effects (Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019).

Scale-Up Synthesis for Preclinical Studies

  • An efficient scale-up synthesis process for BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, has been reported. This process includes a highly regioselective cycloaddition, showcasing the application of such compounds in preclinical toxicological studies (Xiaoping Hou et al., 2016).

Antibacterial and Antifungal Agents

  • Synthesis of 1-(5'-substituted phenyl-1', 3', 4'-oxadiazol-2'-yl)-3-chloro-4-substituted-2-azetidinones has been explored for their antibacterial and antifungal activities. These studies aim to elucidate the structure-activity relationship to enhance the efficacy of such compounds as antimicrobial agents (S. Giri, Rakesh Kumar, Nizamuddin, 1988).

Antimicrobial Screening of Quinoline-Oxadiazole Derivatives

  • The synthesis, characterization, and in vitro antimicrobial screening of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives demonstrate their potential as antimicrobial agents against various bacterial and fungal strains, indicating the broad utility of these chemical frameworks in developing new antimicrobials (N. Desai, A. Dodiya, 2014).

Antimicrobial and Anticancer Activities

  • The synthesis and biological activities of azetidinone and thiazolidinone moieties linked to the indole nucleus have been researched for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These studies highlight the multifaceted applications of these compounds in addressing various health-related challenges (A. R. Saundane, Prabhaker Walmik, 2013).

properties

IUPAC Name

5-(azetidin-3-yl)-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)19-9-3-1-2-7(4-9)10-17-11(20-18-10)8-5-16-6-8;/h1-4,8,16H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIWLUQRMYVACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC(=CC=C3)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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